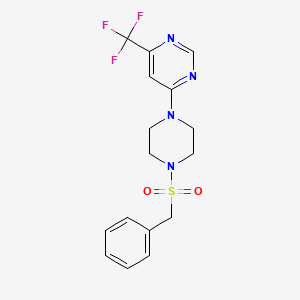

![molecular formula C13H10N4S B2739048 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 57600-03-0](/img/structure/B2739048.png)

4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

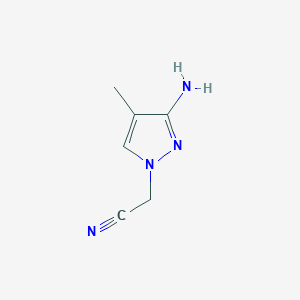

“4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound . It has a molecular formula of C13H10N4S . The average mass is 254.310 Da and the monoisotopic mass is 254.062622 Da .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic attack of the N4 thioamide of the formamide thiosemicarbazone on the azomethine carbon, with the elimination of a molecule of NH3 . A mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol was refluxed for 5 hours to obtain 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide . This was then dissolved in NaOH solution and refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” consists of a triazole ring attached to a phenyl group and a pyridinyl group .Chemical Reactions Analysis

Triazole compounds, including “4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” include its molecular formula (C13H10N4S), average mass (254.310 Da), and monoisotopic mass (254.062622 Da) .Applications De Recherche Scientifique

Synthesis of Complex Compounds

The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of Methyl 2- (4-Phenyl-5- (Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate .

Anticonvulsant Activity

Derivatives of the compound have shown anticonvulsant activity, which could make them useful in the treatment of conditions like epilepsy .

Antitumor Activity

The compound and its derivatives have also exhibited antitumor activity, indicating potential use in cancer treatment .

Treatment of Hepatitis C

The compound has been used in the treatment of hepatitis C virus infections .

Inhibitory Activities Against Human Cancer Cell Lines

A series of derivatives of the compound was synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Construction of Metal-Organic Frameworks

The compound has been used in the construction of metal-organic frameworks .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-phenyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h1-9H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPQWTUKCULYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972805 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

5729-09-9 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2738967.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2738974.png)

![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)